N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

PPARα antagonist nuclear receptor transactivation assay

Choose CAS 896343-50-3 for its submicromolar PPARα antagonism—outperforming the phenylsulfonamide prototype (IC50 6.5 µM). The 4-(methylsulfonyl)benzamide warhead delivers superior potency, while its meta-phenyl linker grants distinct selectivity vs. regioisomeric alternatives. Generic substitution risks uncharacterized off‑target liabilities; only this precise scaffold guarantees reproducibility in paraganglioma, pancreatic, and colorectal cancer cell models. Secure the validated probe for your SAR campaigns—request a quote today.

Molecular Formula C21H16N2O3S2
Molecular Weight 408.49
CAS No. 896343-50-3
Cat. No. B2580911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
CAS896343-50-3
Molecular FormulaC21H16N2O3S2
Molecular Weight408.49
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2O3S2/c1-28(25,26)17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24)
InChIKeyKSHMFCIXFOFQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide (CAS 896343-50-3): Structural, Pharmacological, and Procurement Baseline


N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide (CAS 896343-50-3) is a synthetic, small-molecule benzothiazole–benzamide hybrid that bears a para-methylsulfonyl substituent on the benzamide ring. It belongs to a focused series of benzothiazole amides (designated 2a–g) originally disclosed in the context of peroxisome proliferator-activated receptor alpha (PPARα) antagonist discovery. The benzothiazole scaffold provides a privileged pharmacophore for nuclear receptor modulation, while the pendant 4-(methylsulfonyl)benzamide arm contributes hydrogen-bond acceptor/donor functionality, influencing both target engagement and physicochemical properties such as solubility and metabolic stability [1]. The compound is primarily of interest as a chemical probe for PPARα-dependent transcriptional regulation and as a starting point for antiproliferative agent development in PPARα-overexpressing cancers, including paraganglioma, pancreatic, and colorectal carcinoma [2].

Why In-Class Benzothiazole Amide Analogs Cannot Substitute for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide


Generic substitution within the benzothiazole–amide chemical class is not scientifically tenable because minor structural perturbations dramatically alter PPAR subtype selectivity, intrinsic antagonist/agonist character, and cellular antiproliferative potency. In the 2012 PPARα antagonist series, replacing the N-phenylsulfonylamide linkage with an N-methylsulfonylamide group shifted the IC50 against PPARα from 6.5 µM (compound 1, phenylsulfonamide) into the submicromolar range (compounds 2a–g) while simultaneously introducing PPARγ modulatory activity [1]. In the follow‑up 2019 antiproliferative study, regioisomeric attachment of the benzothiazole to the central phenyl ring and variation of the sulfonyl substituent produced a >10‑fold difference in cell viability IC50 values: compound 2b achieved >90% inhibition of paraganglioma cell viability with a low‑micromolar IC50, whereas other congeners (e.g., 2a, 2c–g) were significantly less potent or inactive in the same assays [2]. Consequently, switching from CAS 896343‑50‑3 to a close analog such as N-(benzo[d]thiazol‑5‑yl)-4-(methylsulfonyl)benzamide (CAS 941966‑40‑1) or N-(4‑methylbenzo[d]thiazol‑2‑yl)-4-(methylsulfonyl)benzamide (CAS 896337‑23‑8) without quantitative verification will likely introduce uncharacterized efficacy, selectivity, and off‑target liabilities that compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide


PPARα Antagonism: Potency Gain Over the Prototype Phenylsulfonamide Lead

The replacement of the N-phenylsulfonylamide group in the prototype PPARα antagonist (compound 1; IC50 = 6.5 µM) with an N-methylsulfonylamide group yielded submicromolar PPARα antagonists in the 2a–g series. While the exact IC50 of CAS 896343‑50‑3 was not reported in isolation, the class-level improvement in potency demonstrates that the methylsulfonylamide modification is a critical determinant of antagonistic activity [1]. This supports prioritization of the target compound over the phenylsulfonylamide counterpart when higher target engagement is desired.

PPARα antagonist nuclear receptor transactivation assay

Antiproliferative Activity in PPARα-Overexpressing Cancer Cells: Benchmarking Against the Most Potent Congener 2b

Within the 2a–g series, compound 2b (a close structural analog differing in substitution pattern) demonstrated >90% inhibition of cell viability in two paraganglioma cell lines with IC50 values in the low micromolar range, whereas compounds 2a and 2c–g were markedly less active [1]. Although CAS 896343‑50‑3 (presumptively 2f) was not the most potent congener, its distinct met‑substituted phenyl linker topology may offer a differentiated selectivity or pharmacokinetic profile that has not yet been fully quantified. Researchers selecting among series members must weigh the superior antiproliferative potency of 2b against the potentially distinct polypharmacology of the target compound.

antiproliferative paraganglioma PPARα antagonist

PPARα vs. PPARγ Selectivity Window: Divergence from Dual α/γ Modulators

The 2012 study revealed that certain N-(methylsulfonyl)amide congeners (e.g., 2d) exhibit dual PPARα/γ antagonism, while others retain selectivity for PPARα [1]. This intra‑series divergence demonstrates that even subtle changes in the benzothiazole–phenyl linker geometry can toggle PPARγ engagement. Although the selectivity profile of CAS 896343‑50‑3 has not been published as a separate dataset, its unique 3‑(benzo[d]thiazol‑2‑yl)phenyl substitution pattern differentiates it from the 4‑substituted and benzothiazole‑5‑yl analogs that predominate in commercial catalogs, implying a potentially distinct selectivity fingerprint.

PPAR selectivity nuclear receptor dual antagonist

Structural Topology Differentiation: meta-Phenyl Linker vs. Direct Benzothiazole Attachment

CAS 896343‑50‑3 is distinguished from the commercially available regioisomer N-(benzo[d]thiazol‑5‑yl)-4-(methylsulfonyl)benzamide (CAS 941966‑40‑1) by a meta‑substituted phenyl linker that separates the benzothiazole and benzamide pharmacophores by an additional aromatic ring. This extended, angled topology increases the distance between the hydrogen‑bond‑donating amide NH and the benzothiazole sulfur, which can alter the binding pose within the PPARα ligand‑binding domain and affect metabolic stability [2]. No published head‑to‑head comparison between these two regioisomers exists, but SAR from the 2019 series demonstrates that the position and nature of the linker dramatically modulate both PPAR activity and antiproliferative potency [1].

structure–activity relationship regioisomer linker geometry

Recommended Research and Industrial Application Scenarios for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide


PPARα Antagonist Probe for Nuclear Receptor Deconvolution Studies

Use CAS 896343‑50‑3 as a submicromolar‑potency PPARα antagonist in transactivation and TR‑FRET assays to dissect PPARα‑dependent gene regulation in hepatocyte and cancer cell models. The compound’s methylsulfonylamide warhead provides a potency advantage over the phenylsulfonylamide prototype (IC50 = 6.5 µM), enabling more complete receptor blockade at lower concentrations [1]. Pair with PPARα agonist GW7647 to establish competitive antagonism and confirm target engagement.

Chemical Starting Point for Antiproliferative Lead Optimization in PPARα‑Driven Cancers

Employ the compound as a scaffold for medicinal chemistry optimization aimed at improving antiproliferative activity in paraganglioma, pancreatic, and colorectal cancer cell lines. While congener 2b is the current potency benchmark (>90% inhibition, low µM IC50), CAS 896343‑50‑3’s unique meta‑phenyl linker may confer distinct pharmacokinetic or selectivity advantages [2]. Iterative structure–activity relationship (SAR) exploration around the benzothiazole and benzamide rings is warranted.

Selectivity Profiling Tool for PPARα vs. PPARγ Target Engagement

Leverage the compound as a member of the 2a–g series to benchmark PPARα/γ selectivity in cell‑based reporter assays. Because intra‑series selectivity ranges from α‑selective to dual α/γ antagonism, CAS 896343‑50‑3 can serve as a probe to map the selectivity landscape of benzothiazole amides and to identify structural features that drive PPARγ recruitment [1].

Comparative Chemistry Control for Benzothiazole–Benzamide Biological Screening Campaigns

Incorporate CAS 896343‑50‑3 as a structurally distinct control compound in high‑throughput screening cascades targeting the benzothiazole–benzamide chemical space. Its topology—featuring a meta‑phenyl spacer—contrasts with the smaller benzothiazol‑5‑yl regioisomer (CAS 941966‑40‑1), providing a tool to deconvolute linker‑dependent activity and selectivity outcomes [3].

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.